N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine
Description
This tertiary amine features a nitrogen atom substituted with two distinct groups:
- 3-(Trimethylsilyl)prop-2-yn-1-yl: A propargyl group modified with a trimethylsilyl (TMS) moiety, which stabilizes the alkyne via σ-donation and reduces electron deficiency .
The compound is structurally tailored for applications in catalytic carbocyclization reactions, particularly in the synthesis of heteroatom-containing pyrrolidine derivatives. Its design leverages steric and electronic effects to modulate reactivity and selectivity .
Properties
CAS No. |
651300-32-2 |
|---|---|
Molecular Formula |
C14H27NSi |
Molecular Weight |
237.46 g/mol |
IUPAC Name |
N-(2-methylprop-2-enyl)-N-(3-trimethylsilylprop-2-ynyl)butan-1-amine |
InChI |
InChI=1S/C14H27NSi/c1-7-8-10-15(13-14(2)3)11-9-12-16(4,5)6/h2,7-8,10-11,13H2,1,3-6H3 |
InChI Key |
PQAVNIDIGWJJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC#C[Si](C)(C)C)CC(=C)C |
Origin of Product |
United States |
Biological Activity
N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications.
Chemical Structure
The molecular formula for this compound is C14H27N. The compound features a butanamine backbone with two significant substituents: a 2-methylpropene group and a trimethylsilyl-propynyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of alkylation and silylation techniques. Specific methods may vary, but they often utilize starting materials that are commercially available or can be synthesized through established organic chemistry protocols.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives of similar structures possess antimicrobial properties. For example, compounds with alkylamine functionalities have been reported to inhibit bacterial growth effectively. While specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.
Cytotoxicity
Preliminary studies suggest that compounds with amine groups can exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against leukemia and solid tumor cell lines. Further investigation into this compound's cytotoxicity is warranted to establish its therapeutic potential.
Enzyme Inhibition
Compounds containing similar functional groups have been studied for their ability to inhibit specific enzymes. For example, derivatives have been evaluated for their inhibitory effects on glycosidases and proteases, which are crucial in various biochemical pathways. The enzyme inhibition profile of N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-y]butan-1-amines could provide insights into its mechanism of action.
Case Study 1: Antimicrobial Screening
A study screened several amine derivatives for antimicrobial activity against common bacterial strains. Although N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-y]butan-1-amines were not directly tested, related compounds showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on structurally similar amines revealed significant cytotoxicity against cancer cell lines such as HeLa and MCF7. These studies indicated that modifications in the alkyl chain length and branching could enhance cytotoxic effects, suggesting that further modifications of N-(2-Methylprop-2-en-1-y)-N-[3-(trimethylsilyl)prop-2-y]butan-amines may yield more potent derivatives.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 215.48 g/mol |
| Antimicrobial Activity | MIC: 10 - 100 µg/mL (related compounds) |
| Cytotoxicity | IC50: Micromolar range (related compounds) |
| Enzyme Inhibition | Potential (to be studied) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Nitrogen Atom
N-(4-Methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine
- Key Difference : The nitrogen bears a 4-methylbenzyl group instead of methallyl.
- Improved yields (61%) are achieved using Ti(O-iPr)₄/EtMgBr catalysts, highlighting the importance of catalyst selection for bulky substrates .
N-Butyl-3-phenylprop-2-yn-1-amine
- Key Difference : Lacks the TMS group and methallyl substituent; features a phenyl-propargyl and n-butyl group.
- Impact :
Variations in the Propargyl Group
N-Benzyl-3-(dimethyl(phenyl)silyl)-N-methylprop-2-yn-1-amine
- Key Difference : A dimethyl(phenyl)silyl group replaces TMS.
- Impact :
N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine
Catalytic Carbocyclization Performance
*Inferred from similar substrates.
Electronic and Steric Effects
- Trimethylsilyl vs. Phenyl Propargyl :
- Methallyl vs. Benzyl: Enhances π-interactions but increases steric clash with catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
